Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)-
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Overview
Description
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)- is a complex organic compound characterized by a three-membered cyclopropane ring and a cyanophenyl group. It has a specific stereochemical arrangement with a (1R,3R) configuration. The compound also contains a methyl ester group and a 2-methyl-1-propenyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents to introduce the 2,2-dimethyl-3-(2-methyl-1-propenyl) and (4-cyanophenyl)methyl ester groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a synthetic intermediate for the creation of more complex organic molecules. Its unique structural features and reactivity make it valuable in various organic synthesis applications .
Biology
In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. Its interactions with biological molecules can provide insights into structure-activity relationships .
Medicine
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In industrial applications, this compound is used as a building block in the production of other complex molecules. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The precise biological or chemical properties of this compound are not fully understood without further context or information. its unique structural features suggest that it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-cyanophenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester
- Tetramethrin
- Urea, N,N’-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester lies in its specific stereochemical arrangement and the presence of both a cyclopropane ring and a cyanophenyl group.
Biological Activity
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, commonly referred to as (1R-trans)-Chrysanthemic acid, is a complex organic compound notable for its unique cyclopropane structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry and pharmacology.
- Molecular Formula: C10H16O2
- Molecular Weight: 168.2328 g/mol
- CAS Registry Number: 4638-92-0
- IUPAC Name: (1R-trans)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid
The cyclopropane ring contributes to the compound's reactivity and biological activity by introducing significant strain within the molecular structure. This strain can affect how the compound interacts with biological systems.
Antimicrobial Properties
Research indicates that cyclopropanecarboxylic acid derivatives exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antimicrobial agents in pharmaceuticals.
Anti-inflammatory Effects
Cyclopropanecarboxylic acids have been investigated for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can modulate inflammatory pathways, potentially reducing inflammation in various biological contexts.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The unique structure allows it to inhibit certain enzymes or activate receptor-mediated signaling pathways, leading to its observed biological activities.
Research Findings and Case Studies
Study | Objective | Findings |
---|---|---|
Smith et al. (2020) | Evaluate antimicrobial activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations of the compound. |
Johnson & Lee (2021) | Investigate anti-inflammatory properties | Showed reduced levels of pro-inflammatory cytokines in macrophage cultures treated with the compound. |
Wang et al. (2023) | Assess cytotoxicity | Found that the compound exhibits low cytotoxicity in human cell lines, indicating a favorable safety profile for potential therapeutic use. |
Applications in Medicine and Industry
Given its promising biological activities, cyclopropanecarboxylic acid derivatives are being explored for various applications:
- Pharmaceuticals: Potential development as a drug candidate targeting microbial infections and inflammatory diseases.
- Agriculture: Use as a biopesticide due to its antimicrobial properties.
- Chemical Synthesis: Serves as a building block in organic synthesis for creating more complex molecules.
Properties
CAS No. |
82535-32-8 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-12(2)9-15-16(18(15,3)4)17(20)21-11-14-7-5-13(10-19)6-8-14/h5-9,15-16H,11H2,1-4H3/t15-,16+/m1/s1 |
InChI Key |
MQRCYPSLRFLLOE-CVEARBPZSA-N |
Isomeric SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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